2,5-difluoro-N-propylbenzamide
Overview
Description
2,5-difluoro-N-propylbenzamide is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.08087030 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroamide-Directed C-H Fluorination
Research has shown that fluoroamide compounds can be directed for C-H bond fluorination using iron catalysis. This approach is mild and demonstrates broad substrate scope and functional group tolerance, suggesting its applicability in synthesizing fluorinated organic compounds without the need for noble metals. The mechanism involves short-lived radical intermediates, with fluorine transfer mediated directly by iron, highlighting a novel pathway for introducing fluorine atoms into organic molecules (Groendyke, AbuSalim, & Cook, 2016).
Structural, Thermal, and Mechanical Properties of Fluorinated Amides
The discovery and study of polymorphs of fluorinated amides reveal the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in determining the material's physical properties. Research on N-(3,5-difluorophenyl)-2,4-difluorobenzamide has demonstrated how fluorine atoms influence the mechanical stiffness and hardness of materials, which could have implications for designing new materials with tailored properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Photoredox Catalysis in Fluoromethylation
Significant strides have been made in the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These findings are crucial for the synthesis of organofluorine compounds, given the importance of CF3 and CF2H groups in pharmaceuticals and agrochemicals. The research highlights the role of photoredox catalysis in enabling radical reactions under mild conditions, presenting a sustainable and efficient pathway for introducing fluorine into organic molecules (Koike & Akita, 2016).
Catalytic Difluoroalkylation via Cross-Coupling
The use of difluoroalkyl halides in transition-metal-catalyzed cross-coupling reactions has opened new avenues for synthesizing difluoroalkylated arenes. This methodology leverages the unique characteristics of the difluoromethylene group to modulate the biological properties of molecules. The research offers a versatile approach to access a wide range of difluoroalkylated (hetero)arenes under mild conditions, showcasing the potential for late-stage functionalization of bioactive compounds (Feng, Xiao, & Zhang, 2018).
Synthesis and Characterization of Aromatic Polyimides
The synthesis of novel aromatic polyimides using fluorinated diamines, including those related to difluorobenzamide derivatives, highlights the role of fluorine in enhancing the materials' thermal stability and solubility in organic solvents. This research contributes to the development of high-performance materials suitable for advanced technological applications, demonstrating the impact of fluorination on the properties of polymeric materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Properties
IUPAC Name |
2,5-difluoro-N-propylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXMIBPSRURZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.